molecular formula C22H24ClN5 B2395910 Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS No. 890938-93-9

Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B2395910
CAS No.: 890938-93-9
M. Wt: 393.92
InChI Key: BTBLBKNLXLJARF-UHFFFAOYSA-N
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Description

Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane moiety linked to a pyrazolo[4,5-e]pyrimidine scaffold, which is further substituted with a 5-chloro-2-methylphenyl group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[4,5-e]pyrimidine core, followed by the introduction of the adamantane and 5-chloro-2-methylphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing advanced techniques like continuous flow chemistry.

Chemical Reactions Analysis

Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Comparison with Similar Compounds

Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their biological activities.

    Adamantane-based compounds: These compounds contain the adamantane moiety but may have different functional groups attached, resulting in distinct chemical properties.

    Cyclin-dependent kinase inhibitors: Other CDK inhibitors, such as flavopiridol and roscovitine, can be compared in terms of their potency, selectivity, and therapeutic potential.

Properties

IUPAC Name

N-(1-adamantyl)-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5/c1-13-2-3-17(23)7-19(13)28-21-18(11-26-28)20(24-12-25-21)27-22-8-14-4-15(9-22)6-16(5-14)10-22/h2-3,7,11-12,14-16H,4-6,8-10H2,1H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBLBKNLXLJARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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